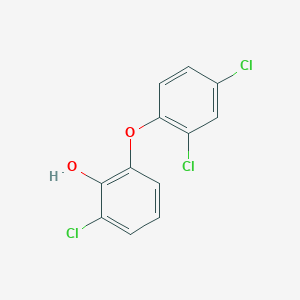
2-Chloro-6-(2,4-dichlorophenoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(2,4-dichlorophenoxy)phenol, also known as triclosan, is a chlorinated aromatic compound widely used for its antimicrobial properties. It is commonly found in various consumer products, including soaps, toothpaste, and disinfectants. Triclosan is known for its ability to inhibit the growth of bacteria and fungi, making it a valuable ingredient in personal care and household products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,4-dichlorophenoxy)phenol typically involves the reaction of 2,4-dichlorophenol with 2-chlorophenol in the presence of a base, such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of triclosan involves a similar synthetic route but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically subjected to distillation and chromatography to remove impurities and obtain high-purity triclosan .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: Triclosan can be oxidized to form chlorinated dioxins, which are of environmental concern.
Reduction: Reduction reactions can convert triclosan to less chlorinated phenols.
Substitution: Triclosan can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated dioxins and other by-products.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(2,4-dichlorophenoxy)phenol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of chlorinated phenols and their environmental impact.
Biology: Investigated for its effects on microbial communities and antibiotic resistance.
Medicine: Studied for its potential use in antimicrobial coatings for medical devices.
Industry: Utilized in the formulation of antimicrobial products, including textiles and plastics.
Wirkmechanismus
The antimicrobial action of 2-Chloro-6-(2,4-dichlorophenoxy)phenol is primarily due to its ability to inhibit the enzyme enoyl-acyl carrier protein reductase (ENR), which is essential for fatty acid synthesis in bacteria. By binding to the active site of ENR, triclosan disrupts the bacterial cell membrane, leading to cell death . This mechanism is effective against a broad spectrum of bacteria and fungi .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-(2,4-dichlorophenoxy)phenol is often compared with other antimicrobial agents, such as:
Triclocarban: Similar in use and mechanism but structurally different.
Chlorhexidine: Another widely used antimicrobial with a different mode of action.
Benzalkonium Chloride: A quaternary ammonium compound with broad-spectrum antimicrobial activity.
Uniqueness
Triclosan’s unique combination of broad-spectrum antimicrobial activity and stability in various formulations makes it a preferred choice in many consumer products .
Eigenschaften
CAS-Nummer |
691883-23-5 |
|---|---|
Molekularformel |
C12H7Cl3O2 |
Molekulargewicht |
289.5 g/mol |
IUPAC-Name |
2-chloro-6-(2,4-dichlorophenoxy)phenol |
InChI |
InChI=1S/C12H7Cl3O2/c13-7-4-5-10(9(15)6-7)17-11-3-1-2-8(14)12(11)16/h1-6,16H |
InChI-Schlüssel |
CYTRYZRMQHRCCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)O)OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



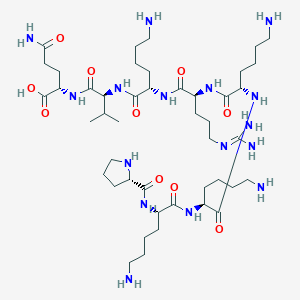
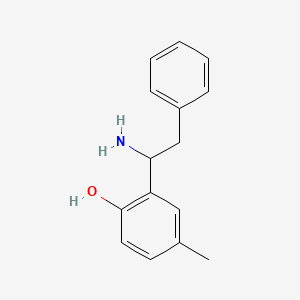
![Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol](/img/structure/B12521373.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-](/img/structure/B12521389.png)
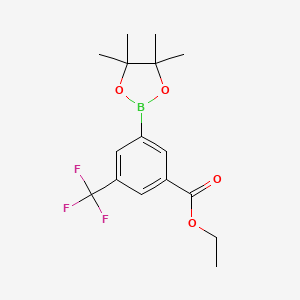
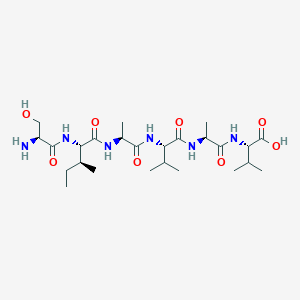
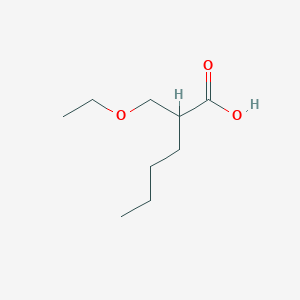

![{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid](/img/structure/B12521424.png)
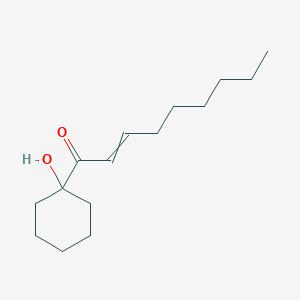
![Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B12521440.png)
![3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide](/img/structure/B12521443.png)
![20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride](/img/structure/B12521450.png)
